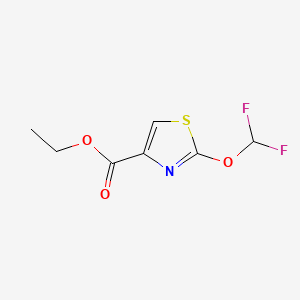

3-(3-Aminopropoxy)propane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1,2-propanediol is a chemical compound with the molecular formula C3H9NO2. It has an average mass of 91.109 Da and a monoisotopic mass of 91.063332 Da . It is also known as 3-amino-1,2-propanediol, APD, and 1-aminoglycerol .

Synthesis Analysis

3-Amino-1,2-propanediol (APD) is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .Molecular Structure Analysis

The molecular structure of 3-Amino-1,2-propanediol is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-1,2-propanediol are not detailed in the sources, it is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .Physical and Chemical Properties Analysis

3-Amino-1,2-propanediol is a liquid that is colorless and has a weak smell. It is soluble in alcohols and water. It has a boiling point of 264 - 265 oC, a flash point of 155 oC, and a density of 1.19 kg/dm3 .Applications De Recherche Scientifique

Coordination compounds of copper(II) with substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols have been synthesized. These compounds have potential applications in materials science and chemistry, particularly in the formation of coordination compounds (Gulea, Chumakov, Graur, & Tsapkov, 2013).

Poly(vinyl alcohol) elastomers containing diol groups in the side chain, such as 3-amino-1,2-propane diol, demonstrate self-healing properties and have potential applications in fields like fibers and biomedical membranes (Li & Xia, 2018).

Diols, including compounds like 3-(3-Aminopropoxy)propane-1,2-diol, are valuable in the field of biotechnology for the microbial production of platform green chemicals. These diols have wide applications in chemicals and fuels (Zeng & Sabra, 2011).

Tetranuclear cubane-like complexes supported by hydroxyl-rich ligands, including this compound derivatives, have been synthesized. These complexes exhibit unique properties and could have applications in magnetic materials (Zhang, Chen, Hu, Chen, Li, & Li, 2012).

Diols like this compound play a role in the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol. The separation and purification of these diols are crucial for their industrial applications (Xiu & Zeng, 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminopropoxy)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTPWIYQTIJTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708486 |

Source

|

| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-70-7 |

Source

|

| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)